9-Methyl-3H-purin-2-one;dihydrochloride

Description

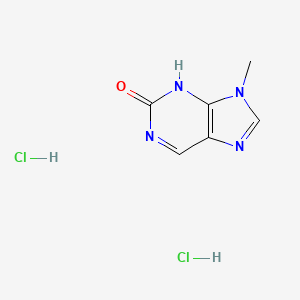

Structure

3D Structure of Parent

Properties

IUPAC Name |

9-methyl-3H-purin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.2ClH/c1-10-3-8-4-2-7-6(11)9-5(4)10;;/h2-3H,1H3,(H,7,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWPRJVQRQWMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1NC(=O)N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Methyl 3h Purin 2 One;dihydrochloride and Analogues

Historical and Contemporary Approaches to Purinone Synthesis

The synthesis of the purine (B94841) ring system has been a cornerstone of heterocyclic chemistry for over a century, with the Traube purine synthesis, first reported in 1900, standing as a landmark historical method. slideshare.netdrugfuture.com This versatile approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to construct the imidazole ring fused to the pyrimidine (B1678525) core. slideshare.netslideshare.net The initial step typically involves the nitrosation of a 4-aminopyrimidine derivative at the 5-position, followed by reduction to the diamine. drugfuture.compharmaguideline.comchemistry-online.com This classical methodology laid the groundwork for the synthesis of a vast number of purine derivatives, including purinones (oxopurines).

Contemporary approaches to purinone synthesis have built upon these foundations, introducing greater efficiency, diversity, and milder reaction conditions. Modern methods often focus on the construction of substituted pyrimidine or imidazole precursors followed by cyclization to form the purine scaffold. researchgate.net The de novo synthesis of purine nucleotides, a biological process, provides inspiration for synthetic chemists, where the purine ring is assembled stepwise on a ribose-phosphate backbone. microbenotes.comutah.edulibretexts.org In chemical synthesis, this translates to building the purine core from acyclic precursors. Numerous purine-containing compounds have been investigated for their medicinal efficacy, driving the development of novel synthetic routes. nih.gov The rapid progress in purine-based medicinal chemistry has highlighted the therapeutic potential of these compounds, necessitating the continual evolution of synthetic strategies. nih.gov

Regioselective Synthesis of N9-Methylated Purine Scaffolds

A significant challenge in the synthesis of N-substituted purines is controlling the site of alkylation, as the purine ring possesses multiple reactive nitrogen atoms, primarily at the N7 and N9 positions. acs.org Direct alkylation of a purine often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. acs.orgnih.gov

To achieve regioselective N9-methylation, various strategies have been developed. One approach involves the use of protecting groups to block other reactive sites. Another effective method is to introduce a bulky substituent at the C6 position of the purine ring. For instance, the presence of a 6-(azolyl)purine derivative can lead to a coplanar conformation of the linked rings, sterically shielding the N7 position and directing alkylating agents to the N9 position. nih.gov Treatment of such a shielded purine with a base like sodium hydride followed by an alkyl halide, such as ethyl iodide, can result in exclusive N9-alkylation. nih.gov

The choice of reaction conditions also plays a crucial role. For example, the alkylation of purines after anion formation with a base can be complex, but optimization of the base and solvent system can favor the N9-alkylation product. researchgate.net In some cases, β-cyclodextrin has been used to block the N7 position of the purine ring, leading to high N9-regioselectivity in aqueous media. researchgate.net Two-dimensional NMR techniques, such as NOESY and HMBC, are instrumental in confirming the regioselective substitution at the N9 position. researchgate.net

Strategies for the Formation of the 2-Oxo Functional Group in Purines

The introduction of a 2-oxo (or 2-hydroxy) functionality is a key step in the synthesis of many biologically important purinones, such as xanthine (B1682287) and its derivatives. utah.edu Historically, the Traube synthesis provides a route to 6-oxopurines (hypoxanthines), and variations of this method can be used to introduce the 2-oxo group. chemistry-online.com This often involves starting with a pyrimidine precursor that already contains the desired oxygen functionality at the C2 position. For example, the de novo biosynthesis of purine nucleotides starts with ribose-5-phosphate and builds the purine ring, with inosine (B1671953) monophosphate (IMP), which contains a 6-oxo group, being a key intermediate. libretexts.orgwikipedia.org IMP can then be converted to guanosine monophosphate (GMP), which has a 2-amino and a 6-oxo group. youtube.com

In chemical synthesis, a common strategy is the cyclization of a 4,5-diamino-2-hydroxypyrimidine or a related derivative. The 2-oxo group can also be introduced by oxidation of a suitable precursor. For instance, the oxidation of the C8 position of purines to form 8-oxopurines is a well-known transformation, and similar principles can be applied to the C2 position, although this is less common. nih.gov Another approach involves the hydrolysis of a 2-aminopurine or a 2-halopurine derivative. The synthesis of 6-oxopurines has been achieved using traceless solid-phase synthesis, demonstrating the adaptability of modern techniques to the synthesis of purinones. acs.org

Synthesis and Characterization of Hydrochloride Salts of Purine Bases

The formation of hydrochloride salts is a common practice in pharmaceutical chemistry to improve the solubility and stability of basic drug molecules, including purine derivatives. jst.go.jp The synthesis of a purine hydrochloride salt is typically achieved by treating a solution of the purine base with hydrochloric acid. The resulting salt can then be isolated by precipitation or crystallization. nih.gov

The characterization of these hydrochloride salts is crucial to confirm their structure and purity. A variety of analytical techniques are employed for this purpose.

X-ray Powder Diffraction (XRD) is used to analyze the crystalline structure of the salt. tandfonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule and can show changes in bonding upon salt formation. tandfonline.comresearchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to determine the melting point, thermal stability, and decomposition profile of the salt. tandfonline.comresearchgate.netresearchgate.netscielo.brscispace.com DSC and TGA studies can reveal solid-state conversions, such as the loss of HCl upon heating. tandfonline.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy , particularly 35Cl SSNMR, can be a powerful tool for characterizing hydrochloride salts. The 35Cl NMR spectra are sensitive to the local environment of the chloride ion and can be used to differentiate between different solid forms or polymorphs. rsc.org

These characterization techniques provide a comprehensive understanding of the physicochemical properties of the purine hydrochloride salt. jst.go.jp

Advanced Synthetic Techniques and Novel Reagents in Purine Chemistry

The field of purine chemistry has been significantly advanced by the development of new synthetic techniques and reagents that offer improved efficiency, selectivity, and access to novel molecular diversity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ingentaconnect.comnih.gov This technique has been successfully applied to the synthesis of various purine and nucleoside analogs. nih.govtandfonline.comacs.org The use of microwave heating aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis (SPS) has revolutionized the preparation of libraries of compounds for high-throughput screening. acs.org This technique, where molecules are built on a solid support, simplifies purification and allows for the automation of synthetic processes. nih.govfrontiersin.org SPS has been employed for the synthesis of purine and nucleoside analogs, including 6-oxopurines. acs.orgnih.gov A key aspect of SPS is the choice of a suitable linker that attaches the substrate to the solid support and can be cleaved under mild conditions to release the final product. nih.gov

Catalysis: Modern catalytic methods have provided new avenues for the functionalization of the purine scaffold.

Palladium and Copper Catalysis: Transition metal-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions, in particular, are carried out under mild conditions and tolerate a wide range of functional groups. nih.gov These methods have been used for the direct C-H functionalization of purines, allowing for the introduction of various substituents at specific positions. nih.gov

Photoredox/Nickel Dual Catalysis: This emerging area of catalysis combines visible-light photoredox catalysis with nickel catalysis to enable novel bond formations. nih.gov This strategy has been applied to the functionalization of purine nucleosides via sp2–sp3 cross-coupling, allowing for the direct coupling of chloropurines with alkyl bromides. nih.gov

Novel Reagents: The development of novel reagents continues to expand the toolkit of synthetic chemists. For example, ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition has been used in the synthesis of aryl-substituted purine bioisosteres. mdpi.com Direct regioselective C-H cyanation of purines has also been achieved through a sequential activation and cyanation process. mdpi.com

These advanced techniques and reagents are instrumental in the synthesis of complex purine derivatives and contribute to the ongoing discovery of new molecules with potential biological applications.

Chemical Transformations and Derivatization Strategies of 9 Methyl 3h Purin 2 One Derivatives

Exploration of Electrophilic and Nucleophilic Reactivity on the Purine (B94841) Nucleus

The purine nucleus of 9-Methyl-3H-purin-2-one derivatives serves as a versatile scaffold for a variety of chemical transformations, exhibiting both electrophilic and nucleophilic characteristics. The inherent reactivity of the purine ring system is influenced by the substitution pattern, which can direct the site of chemical attack. wur.nl

Nucleophilic Reactivity: The nitrogen atoms within the purine ring are primary sites for nucleophilic attack. The reactivity of these sites can be modulated by the surrounding chemical environment and the pH of the reaction medium. For instance, in a basic pH, the N7 and N9 positions of guanine (B1146940), a related purine, are susceptible to substitution. researchgate.net This suggests that the nitrogen atoms of the 9-Methyl-3H-purin-2-one core would also exhibit nucleophilic character, providing opportunities for alkylation, acylation, and other modifications.

Electrophilic Reactivity: While the purine ring is generally electron-rich and thus more prone to electrophilic attack, certain positions can be activated for nucleophilic substitution. For example, the presence of leaving groups, such as halogens, at the C2 and C6 positions of the purine ring renders these sites electrophilic and susceptible to attack by nucleophiles. This is a common strategy employed in the synthesis of a wide range of purine derivatives.

The interplay between electrophilic and nucleophilic character is crucial in designing synthetic routes to novel 9-Methyl-3H-purin-2-one analogues. Understanding these fundamental reactivity patterns allows for the strategic introduction of various functional groups to modulate the compound's properties.

Directed Functionalization at Specific Ring Positions (e.g., C6, C8, N1, N3, N7)

The ability to selectively introduce functional groups at specific positions on the purine ring is a cornerstone of medicinal chemistry and drug design. The 9-Methyl-3H-purin-2-one scaffold offers multiple sites for such directed functionalization.

| Position | Type of Functionalization | Potential Reagents/Conditions |

| C6 | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols (with a suitable leaving group at C6) |

| C8 | Lithiation followed by electrophilic quench | n-Butyllithium, then various electrophiles (e.g., aldehydes, alkyl halides) |

| N1 | Alkylation, Acylation | Alkyl halides, acid chlorides (under basic conditions) |

| N3 | Alkylation, Acylation | Alkyl halides, acid chlorides |

| N7 | Alkylation (quaternization) | Alkyl halides |

This table provides a generalized overview of potential functionalization strategies. Specific reaction conditions would need to be optimized for each substrate.

For instance, the introduction of an amino group at the C6 position can be achieved through nucleophilic displacement of a halide. This transformation is a key step in the synthesis of many biologically active purine derivatives. Similarly, functionalization at the C8 position can be accomplished through lithiation followed by quenching with an appropriate electrophile, allowing for the introduction of a wide range of substituents.

Alkylation at the N1 and N3 positions can influence the tautomeric equilibrium of the purin-2-one ring and modulate its hydrogen bonding capabilities. N7 alkylation leads to the formation of a quaternary ammonium (B1175870) salt, which can alter the compound's solubility and biological activity.

Modifications Influencing Tautomerism and Acid-Base Properties of Purinones

The tautomeric and acid-base properties of 9-Methyl-3H-purin-2-one derivatives are critical determinants of their biological activity, as these properties govern how the molecules interact with their biological targets.

Tautomerism: The 3H-purin-2-one core can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. The equilibrium between these forms is influenced by the substituents on the purine ring and the surrounding solvent environment. Modifications at positions such as N1 and C6 can shift this equilibrium, thereby altering the molecule's shape, electronic distribution, and hydrogen bonding capacity.

Acid-Base Properties: The nitrogen atoms in the purine ring can act as both hydrogen bond donors and acceptors, and their basicity is influenced by the electronic effects of the substituents. The pKa values of the purinone can be fine-tuned through chemical modification. For example, the introduction of electron-withdrawing groups will generally decrease the basicity of the nitrogen atoms, while electron-donating groups will increase it. The dihydrochloride (B599025) salt form of the parent compound indicates the presence of basic nitrogen centers that can be protonated.

Synthesis of Structural Analogues and Hybrid Compounds Based on the 9-Methyl-3H-purin-2-one Scaffold

The 9-Methyl-3H-purin-2-one scaffold serves as a valuable starting point for the synthesis of a diverse array of structural analogues and hybrid molecules. These synthetic endeavors aim to explore new chemical space and identify compounds with improved or novel biological activities.

Structural Analogues: The synthesis of structural analogues often involves the modification of the substituents at various positions of the purine ring. For example, replacing the methyl group at the N9 position with other alkyl or aryl groups can lead to compounds with altered pharmacokinetic properties. Similarly, the introduction of different functional groups at the C2, C6, and C8 positions can result in a wide range of analogues with diverse biological profiles.

Hybrid Compounds: The 9-Methyl-3H-purin-2-one moiety can be incorporated into larger molecular frameworks to create hybrid compounds. This strategy involves linking the purinone to other pharmacologically active scaffolds, such as piperazine (B1678402) or piperonyl groups, to create molecules with dual or synergistic activities. ontosight.ai For instance, a purine derivative bearing a piperonyl-piperazinyl moiety has been synthesized, highlighting the potential for creating complex molecules based on the purine core. ontosight.ai

The synthesis of these analogues and hybrids often relies on multi-step reaction sequences that utilize the fundamental reactivity patterns of the purine nucleus discussed in the preceding sections.

Chemo-Enzymatic Approaches in Purine Modification

While classical organic synthesis provides a powerful toolkit for modifying the 9-Methyl-3H-purin-2-one scaffold, chemo-enzymatic approaches offer a complementary and often highly selective alternative. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis.

Enzymes such as nucleoside phosphorylases and hydrolases can be employed to selectively modify purine nucleosides, which can then be chemically converted to the desired 9-Methyl-3H-purin-2-one derivatives. For example, enzymes can be used to introduce or remove sugar moieties with high stereoselectivity, a transformation that can be challenging to achieve through purely chemical means.

Furthermore, enzymatic reactions can be used to resolve racemic mixtures of chiral purine derivatives, providing access to enantiomerically pure compounds. This is particularly important in drug development, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.

While the specific application of chemo-enzymatic methods to 9-Methyl-3H-purin-2-one is not extensively detailed in the provided search results, the general principles of using enzymes for purine modification are well-established and represent a promising avenue for the future development of novel derivatives.

Spectroscopic Elucidation of Molecular Structure and Conformation of 9 Methyl 3h Purin 2 One;dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 9-Methyl-3H-purin-2-one, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms, while advanced techniques and ¹⁵N NMR can be employed to investigate the dynamic equilibrium between tautomers.

¹H and ¹³C NMR for Structural Assignment: The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule. The aromatic protons on the purine (B94841) ring (H-6 and H-8) typically resonate in the downfield region (δ 7.5–9.5 ppm) due to the deshielding effect of the aromatic system. sci-hub.se The methyl group attached to the N-9 position would appear as a sharp singlet in the upfield region (around δ 3.8 ppm).

Tautomeric Analysis: Purine derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between nitrogen atoms. For 9-Methyl-3H-purin-2-one, the key equilibrium would be between the N1-H and N3-H forms of the pyrimidinone ring and potentially the N7-H protonated form of the imidazole ring. The position of this equilibrium can be studied by NMR, as the chemical shifts of the ring protons and carbons are sensitive to the protonation state of the adjacent nitrogen atoms. iaea.org ¹⁵N NMR spectroscopy is particularly powerful for this analysis, as the nitrogen chemical shifts are highly sensitive to their chemical environment and protonation state, allowing for a semiquantitative determination of the tautomeric populations in solution. iaea.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9-Methyl-3H-purin-2-one Note: These are estimated values based on data for similar purine derivatives. Actual values may vary depending on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~155.0 |

| C4 | - | ~150.0 |

| C5 | - | ~118.0 |

| C6 | ~8.0 | ~145.0 |

| C8 | ~7.8 | ~141.0 |

| N9-CH₃ | ~3.8 | ~30.0 |

| N1-H/N3-H | ~11.0-13.0 | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. mdpi.com This technique is instrumental in identifying functional groups and gaining insights into the molecule's conformation.

Functional Group Identification: The spectra of 9-Methyl-3H-purin-2-one are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum would correspond to the N-H stretching vibrations of the purine ring.

C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band between 1650 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the pyrimidinone ring. Its exact position can be influenced by hydrogen bonding.

C=N and C=C Stretching: Vibrations associated with the C=N and C=C double bonds of the purine ring system typically appear in the 1400-1650 cm⁻¹ region. mdpi.com

Ring Vibrations: The skeletal vibrations of the purine ring will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

Conformational Insights: While the purine ring itself is rigid, vibrational spectroscopy can provide information about intermolecular interactions, such as hydrogen bonding. Shifts in the N-H and C=O stretching frequencies can indicate the presence and strength of hydrogen bonds in the solid state. researchgate.net Low-frequency vibrations, often studied by FT-Raman or terahertz spectroscopy, can provide information about the collective motions of the molecule within the crystal lattice. acs.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a detailed vibrational assignment and analyze different possible conformers. iu.edu.saresearchgate.net

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch | 1650 - 1700 |

| C=N / C=C Ring Stretches | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like purines, this technique provides valuable information about the electronic structure.

The UV spectrum of 9-methylpurine (B1201685), a closely related compound, shows a strong absorption band around 260 nm. nih.gov This absorption is attributed to overlapping π→π* electronic transitions within the conjugated purine ring system. nih.gov A weaker, lower-energy absorption tail, often hidden under the main band, can be assigned to an n→π* transition, involving the excitation of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. nih.gov The position and intensity of these absorption maxima (λmax) can be sensitive to the solvent environment; for instance, going from a polar solvent like water to a non-polar solvent like cyclohexane can cause a blue shift (a shift to shorter wavelength) in the emission maximum. nih.gov The presence of the carbonyl group at the C-2 position in 9-Methyl-3H-purin-2-one would be expected to influence the precise λmax values compared to 9-methylpurine.

Table 3: Typical UV Absorption Data for 9-Methylpurine

| Solvent | λmax (nm) for π→π* transition |

| Aqueous Buffer (PBS) | ~262 |

| Acetonitrile (ACN) | ~262 |

| Cyclohexane (CHX) | ~263 |

Data sourced from studies on 9-methylpurine. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), 9-Methyl-3H-purin-2-one (molecular formula C₆H₆N₄O, molecular weight ~150.14 g/mol ) is expected to be detected as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 151.15. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, which serves to confirm the elemental composition of the molecule. nih.gov

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation of the purine core often involves characteristic losses. For 9-Methyl-3H-purin-2-one, potential fragmentation pathways could include:

Loss of carbon monoxide (CO) from the pyrimidinone ring.

Loss of hydrogen cyanide (HCN) from the imidazole or pyrimidine (B1678525) portion of the ring system.

Cleavage of the methyl group.

Analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 4: Predicted m/z Values for Parent Ion and Potential Fragments

| Species | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₇N₄O]⁺ | ~151.1 |

| [M+H - CO]⁺ | [C₅H₇N₄]⁺ | ~123.1 |

| [M+H - HCN]⁺ | [C₅H₆N₃O]⁺ | ~124.1 |

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing, such as hydrogen bonding.

Table 5: Potential Hydrogen Bonding Interactions in the Solid State

| Donor | Acceptor | Type of Interaction |

| N-H (Ring) | C=O (Molecule 2) | Intermolecular Hydrogen Bond |

| N-H (Ring) | N (Ring, Molecule 2) | Intermolecular Hydrogen Bond |

| N-H⁺ (Protonated Ring) | Cl⁻ | Ionic Hydrogen Bond |

Computational Chemistry and Theoretical Characterization of 9 Methyl 3h Purin 2 One;dihydrochloride

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

There are no specific Density Functional Theory (DFT) studies available in the reviewed literature for 9-Methyl-3H-purin-2-one;dihydrochloride (B599025). DFT is a powerful computational method used to investigate the electronic structure of many-electron systems. A typical DFT investigation would involve the calculation of various electronic properties such as total energy, electron density distribution, and orbital energies to understand the molecule's stability and reactivity. However, such data for the title compound has not been published.

Conformational Analysis and Tautomeric Preferences via Quantum Chemical Calculations

A detailed conformational analysis and investigation of tautomeric preferences for 9-Methyl-3H-purin-2-one;dihydrochloride using quantum chemical calculations have not been reported. Purine (B94841) derivatives can exist in different tautomeric forms, and their relative stability is crucial for understanding their biological activity. Quantum chemical calculations could determine the most stable tautomers and the energy barriers for their interconversion, but this information is currently unavailable for this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

No studies detailing the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) analysis of this compound were found. The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important parameters for determining the chemical reactivity and kinetic stability of a molecule. The absence of this analysis leaves a void in our understanding of the reactivity of this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data

There is no published research on the theoretical prediction of the NMR, IR, and UV-Vis spectra of this compound. Computational methods can be used to simulate these spectra, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental results. The lack of both predicted and experimental spectra for this compound prevents such a comparative analysis.

pKa Prediction and Protonation State Modeling of the Dihydrochloride Form

Specific pKa prediction and protonation state modeling for this compound are not available in the scientific literature. The pKa values are critical for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. Modeling the protonation states of the dihydrochloride form would provide insights into its behavior in solution. Without these predictions, a full understanding of the compound's physicochemical properties in a biological context is limited.

Mechanistic Insights into Biological Activities of 9 Methyl 3h Purin 2 One Derivatives

Molecular Interactions with Enzymes and Receptors: In Silico and In Vitro Studies

The biological effects of 9-methylpurine (B1201685) derivatives are initiated by their physical interaction with specific enzymes and cellular receptors. In silico methods, such as molecular docking, and in vitro binding assays are crucial for identifying these molecular targets and understanding the nature of the binding interactions. nih.govsemanticscholar.org

Molecular docking studies have been used to predict the binding modes of purine (B94841) derivatives within the active sites of protein targets. nih.gov For instance, research on 2,9-disubstituted purine derivatives as potential anti-proliferative agents has utilized docking to explore interactions with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov These computational models help identify key amino acid residues responsible for binding and can guide the design of more potent inhibitors. nih.govnih.gov Similarly, docking has been employed to study the interaction of 9-(2-hydroxypropyl)purine analogs with herpesviral thymidine (B127349) kinase, revealing multiple potential binding modes that correlate with experimental phosphorylation data. harvard.edu

In vitro radioligand binding assays provide experimental validation for these computational predictions. Studies on 9-ethylpurine derivatives have demonstrated their ability to bind to various subtypes of human adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.govcapes.gov.br These experiments have quantified the binding affinities (Ki values) and revealed that specific substitutions on the purine ring can confer selectivity for different receptor subtypes. nih.govmdpi.com For example, an 8-bromo substitution on 9-ethyladenine (B1664709) was found to increase binding affinity for A2A and A2B receptors. nih.govcapes.gov.br Other enzymes critical to purine metabolism, such as xanthine (B1682287) oxidase and purine-nucleoside phosphorylase (PNP), have also been identified as targets for novel tricyclic purine analogs. mdpi.com

| Purine Analogue Class | Molecular Target | Method of Study | Key Findings | Reference |

|---|---|---|---|---|

| 9-(2-Hydroxypropyl)purines | Herpesviral Thymidine Kinase (HSV-1 TK, VZV TK) | Molecular Docking, In Vitro Phosphorylation | Analogs bind in the low mM to sub-mM range; docking predicted multiple binding modes consistent with substrate or inhibitor activity. | harvard.edu |

| 9-Ethylpurine Derivatives | Adenosine Receptors (A1, A2A, A2B, A3) | Radioligand Binding Assays | Substitutions at the 2-, 6-, or 8-positions modulate binding affinity and selectivity for different receptor subtypes. | nih.govcapes.gov.br |

| 2,9-Disubstituted Purines | EGFR-Tyrosine Kinase | Molecular Docking | Predicted high binding energy, identifying key hydrogen bond and hydrophobic interactions in the active site. | nih.gov |

| Tricyclic Purine Analogs | Xanthine Oxidase, Purine Nucleoside Phosphorylase (PNP) | Enzymatic Assays, Co-crystallization | Compounds exhibit substrate properties towards key enzymes in purine metabolism. | mdpi.com |

Biochemical Pathway Modulation by Purine Analogues (e.g., nucleic acid synthesis interference)

Purine analogues function primarily as antimetabolites, compounds that interfere with normal metabolic processes due to their structural similarity to endogenous metabolites. wikipedia.org The central mechanism for many purine analogues involves the disruption of nucleic acid (DNA and RNA) synthesis, a process critical for cell proliferation. nih.govtaylorandfrancis.com

The modulation of biochemical pathways occurs via several interconnected mechanisms:

Metabolic Activation : Upon entering a cell, purine base analogues are typically converted into their corresponding nucleotide forms by enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). taylorandfrancis.comfrontiersin.org Nucleoside analogues are activated via phosphorylation by kinases. nih.gov This metabolic activation is a prerequisite for their biological activity. nih.gov

Inhibition of De Novo Purine Synthesis : The activated nucleotide analogues can mimic natural nucleotides like inosine (B1671953) monophosphate (IMP), adenylic acid, or guanylic acid. nih.gov By doing so, they can exert feedback inhibition on the early, rate-limiting steps of the de novo purine biosynthesis pathway. frontiersin.orgnih.gov For example, thioinosine monophosphate (TIMP), the metabolite of 6-mercaptopurine, inhibits the conversion of inosinic acid to adenylic and guanylic acids. nih.gov

Incorporation into Nucleic Acids : The triphosphate forms of these analogues can be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. taylorandfrancis.com This incorporation can lead to chain termination, DNA damage, and alterations in gene transcription and repair processes, ultimately triggering apoptosis (programmed cell death). nih.govresearchgate.net

Enzyme Inhibition : Beyond pathway feedback, purine analogue metabolites can directly inhibit critical enzymes required for DNA synthesis, such as ribonucleotide reductase and DNA polymerases. nih.gov

These actions collectively deplete the pool of natural purine nucleotides and introduce defects into newly synthesized nucleic acids, making purine analogues particularly effective against rapidly dividing cells. frontiersin.org

Mechanistic Studies of In Vitro Antimicrobial Activity

The antimicrobial action of certain purine analogues stems from their ability to disrupt essential metabolic pathways in bacteria that are distinct from those in mammals. A key mechanism that has been explored is the targeting of riboswitches. researchgate.netnih.gov Riboswitches are structured RNA domains found primarily in the non-coding regions of bacterial messenger RNA (mRNA) that bind directly to specific small molecules (ligands) to regulate gene expression. researchgate.netnih.gov

Guanine-binding riboswitches, for example, control the expression of genes involved in purine biosynthesis and transport in several bacterial species. nih.gov When the natural ligand (guanine) is abundant, it binds to the riboswitch, causing a conformational change in the RNA that typically terminates transcription or inhibits translation of the associated genes. Purine analogues can hijack this regulatory system. By designing molecules that mimic guanine (B1146940), it is possible to bind to these riboswitches and wrongfully signal an abundance of purines. nih.gov This deceptive signal shuts down the essential genes for purine synthesis, starving the bacterium of necessary building blocks for growth and replication. researchgate.net

In vitro studies have demonstrated that rationally designed guanine analogues can bind to the Bacillus subtilis guanine riboswitch with affinities comparable to that of guanine itself, and several of these compounds inhibit bacterial growth. nih.gov This approach represents a promising strategy for developing novel antimicrobial agents that exploit a uniquely bacterial regulatory mechanism. researchgate.net

Investigation of In Vitro Antitumor Mechanisms and Structure-Activity Relationships (SAR)

The antitumor mechanism of purine analogues is closely related to their ability to interfere with nucleic acid synthesis, a vulnerability of the rapidly proliferating cells that characterize cancer. wikipedia.orgfrontiersin.org By acting as antimetabolites, these compounds disrupt the synthesis and function of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net In addition to this general mechanism, some purine derivatives have been developed as inhibitors of specific protein kinases that are overactive in certain cancers, such as cyclin-dependent kinases (CDKs) or EGFR, thereby blocking the signaling pathways that drive tumor growth. nih.govmdpi.commdpi.com

Structure-Activity Relationship (SAR) studies are vital for optimizing the anticancer potency and selectivity of these compounds. These studies systematically modify the chemical structure of the purine core and evaluate the resulting impact on cytotoxicity against various cancer cell lines. nih.govnih.gov

Key SAR findings for trisubstituted purine derivatives include:

Position 6 : The substituent at the C6 position is critical for activity. Linking an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity. nih.gov

Position 2 : Bulky substituents at the C2 position of the purine ring are often unfavorable for activity. nih.gov

Position 9 : The group at the N9 position also modulates activity, with studies showing that sulfonyl groups can be effective. mdpi.com 6-morpholino purines with a trans-β-styrenesulfonyl group at the N9 position exhibited high antiproliferative activity against leukemia cells. mdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have further refined this understanding, showing that steric properties often play a more significant role than electronic properties in determining the cytotoxicity of these compounds. nih.gov

| Structural Position | Modification | Effect on Antitumor Activity | Example/Finding | Reference |

|---|---|---|---|---|

| C6 | Addition of arylpiperazine moiety | Beneficial for cytotoxicity | Compound 7h, a 2,6,9-trisubstituted purine, showed high potency and selectivity. | nih.gov |

| C2 | Introduction of bulky groups | Unfavorable for cytotoxicity | 3D-QSAR models indicated negative steric contributions at this position. | nih.gov |

| N9 | Attachment of trans-β-styrenesulfonyl group | High antiproliferative activity | Observed in 6-morpholino/amino purines against leukemia and lymphoma cells. | mdpi.com |

| C3, C6 (Acridine core) | Diamino substitution | Substantially increased activity | Observed in 9-anilinoacridines against P. falciparum, a model for antiproliferative action. | nih.gov |

Non-Mammalian Biological Interactions (e.g., Herbicidal Activity Mechanisms)

While many purine analogues are developed for mammalian targets, the fundamental importance of nucleotide metabolism across all kingdoms of life suggests they may also interact with biological systems in non-mammalian organisms, such as plants. The development of herbicides with novel modes of action is crucial for overcoming weed resistance. nih.gov

One validated herbicidal mechanism is the disruption of nucleotide biosynthesis. nih.govresearchgate.net For example, a recently discovered class of herbicides acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.net This inhibition starves the plant of essential pyrimidines required for DNA and RNA synthesis, leading to growth arrest and death. nih.gov

By analogy, it is plausible that purine analogues could exert herbicidal effects by targeting the corresponding purine biosynthesis pathway in plants. Disrupting the production of adenine (B156593) and guanine would be equally detrimental to plant survival. Although specific studies on 9-Methyl-3H-purin-2-one as a herbicide are not prominent, other related heterocyclic compounds, such as uracil (B121893) derivatives, are known to be used as antiphotosynthetic herbicides. wikipedia.org The mechanism of action for many commercial herbicides involves inhibiting enzymes in amino acid or lipid biosynthesis. researchgate.net Targeting the highly conserved purine synthesis pathway represents a potential, albeit less explored, mechanism for herbicidal action. mdpi.com

Advanced Research Perspectives and Emerging Applications

Development of Next-Generation Purine-Based Probes and Tools for Chemical Biology

The structural versatility of the purine (B94841) ring system makes it an excellent scaffold for the development of chemical probes to investigate complex biological processes. mdpi.com Researchers are actively creating next-generation tools that offer higher sensitivity and specificity for studying enzyme function, cellular signaling, and nucleic acid interactions.

A significant area of development is in fluorescent probes. By modifying the purine core, scientists have created compounds that exhibit environment-sensitive fluorescence, meaning their light-emitting properties change in response to their microenvironment. nih.gov For instance, a series of novel 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine and 2'-deoxyisoguanosine derivatives have been synthesized that show strong solvatochromicity and pH-dependent fluorescence. nih.gov Such probes are invaluable for real-time imaging of cellular activities and for understanding the dynamics of biological molecules.

Another advanced approach is the creation of activity-based probes (ABPs) to study the functional state of specific enzymes within complex biological samples. mdpi.com These probes are designed to bind irreversibly to the active sites of target enzymes, allowing for their detection and characterization. mdpi.compnnl.gov This strategy provides a powerful way to profile enzyme activity in healthy versus diseased states, aiding in target validation for drug discovery. The development of high-quality, selective chemical probes is crucial for confidently investigating the biology of protein targets. nih.gov

Key Developments in Purine-Based Probes:

| Probe Type | Application | Key Features |

|---|---|---|

| Fluorescent Analogues | Live-cell imaging, sensing microenvironments | Environment-sensitive emission, pH-dependency nih.gov |

| Activity-Based Probes (ABPs) | Enzyme activity profiling, target validation | Covalent binding to active sites, high specificity mdpi.com |

| Biochemical Probes | Elucidation of biochemical mechanisms | Mimic natural purines to interact with enzymes and receptors mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Purine Drug Design

Applications of AI/ML in Purine Drug Discovery:

| AI/ML Application | Description | Impact |

|---|---|---|

| Virtual Screening | Rapidly screens vast libraries of purine compounds against biological targets. | Accelerates hit identification and reduces experimental costs. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new derivatives. | Improves success rates by identifying poor candidates early. mbios.orgacs.org |

| De Novo Design | Generates novel purine structures with optimized, desired properties. | Expands the chemical space for new therapeutic agents. mbios.org |

Novel Applications in Material Science and Supramolecular Chemistry

The ability of the purine scaffold to participate in specific hydrogen bonding and π-π stacking interactions makes it an attractive building block in material science and supramolecular chemistry. These non-covalent interactions allow purine derivatives to self-assemble into well-ordered, one-dimensional fibrous structures and other complex architectures. rsc.org

Researchers are exploring the use of purine derivatives in the creation of "smart" materials that can respond to external stimuli. The inherent recognition properties of the purine base can be leveraged to design sensors, drug delivery systems, and nanoelectronic components. For example, the self-assembly of purine-containing molecules can be controlled to form nanoassemblies that exhibit enhanced biological activity, offering a promising direction for targeted cancer therapies. acs.org

In supramolecular chemistry, purine derivatives serve as versatile components for constructing complex assemblies through molecular recognition. rsc.org This field focuses on creating larger, functional structures from smaller molecular units held together by non-covalent bonds. Porphyrin derivatives, for instance, have been used as building blocks for supramolecular polymers, and the principles guiding their assembly can be applied to purine-based systems. rsc.org The predictable self-assembly patterns of purines open possibilities for designing novel biomaterials, liquid crystals, and components for molecular machines.

Challenges and Opportunities in Purine Derivative Research

Despite the immense therapeutic and technological potential of purine derivatives, significant challenges remain. A primary hurdle is achieving target selectivity. Because purine-binding sites are common across many essential proteins (e.g., kinases, polymerases), designing derivatives that act on a specific target without causing off-target effects is a major focus of medicinal chemistry. nih.govmdpi.com Overcoming drug resistance, especially in cancer and infectious diseases, is another critical challenge that necessitates the continuous development of novel purine-based agents with different mechanisms of action. acs.org

Furthermore, comparing the biological activity data from different studies can be difficult due to the use of varied cell lines and testing methodologies by research groups around the world. acs.org This inconsistency can complicate structure-activity relationship (SAR) analysis and slow the translation of promising compounds from preclinical research to clinical application. acs.orgnih.gov

However, these challenges also present significant opportunities. The structural versatility of the purine scaffold continues to provide a rich foundation for discovering new therapeutic agents for a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.neteurekaselect.com The growing integration of AI and computational chemistry offers a powerful toolkit to address issues of selectivity and to rationally design the next generation of purine-based drugs. eurekaselect.com There is also vast potential in expanding the application of purine derivatives beyond medicine into fields like material science and nanotechnology, where their unique self-assembly properties can be harnessed to create advanced functional materials. acs.org Continued interdisciplinary research will be key to unlocking the full potential of this remarkable class of compounds. nih.gov

Q & A

Basic Question: What are the optimal synthesis and purification strategies for 9-Methyl-3H-purin-2-one dihydrochloride?

Methodological Answer:

Synthesis of dihydrochloride salts typically involves reacting the free base with hydrochloric acid in a 1:2 molar ratio to ensure complete protonation of two basic sites . For purine derivatives like 9-Methyl-3H-purin-2-one, reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as hydrolysis or dimerization. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients) is critical. Purity validation (>99%) requires analytical techniques like HPLC (C18 columns, UV detection at 254 nm) or TLC (methanol:dichloromethane:aqueous ammonia = 80:20:4 as mobile phase) .

Basic Question: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Characterization involves:

- Structural confirmation : NMR (¹H/¹³C) to identify proton environments (e.g., methyl groups at C9, purine ring protons) and FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹) .

- Salt form verification : Elemental analysis (C, H, N, Cl) to confirm the dihydrochloride stoichiometry (2 HCl molecules per base) .

- Solubility and stability : pH-dependent solubility studies in aqueous buffers (pH 1–7.4) and accelerated stability testing (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation pathways .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological data (e.g., variable IC₅₀ values in enzyme assays) often arise from differences in:

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl), pH (7.4 vs. 6.5), and co-solvents (DMSO concentration ≤1%) to minimize artifacts .

- Cell models : Use isogenic cell lines to control for genetic variability. For example, in cancer studies, compare activity in p53 wild-type vs. null cells .

- Dose-response validation : Perform triplicate experiments with internal controls (e.g., known LSD1 inhibitors for epigenetic studies) and orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Advanced Question: What experimental designs are recommended to study its interaction with biomolecular targets (e.g., enzymes, DNA)?

Methodological Answer:

- Enzyme inhibition : Use kinetic assays (e.g., continuous spectrophotometric monitoring of LSD1 demethylase activity with H3K4me2 substrates) to determine inhibition mode (irreversible vs. competitive) and calculate values .

- DNA interaction : Employ fluorescence quenching assays (using ethidium bromide displacement) or SPR to measure binding constants () .

- Cellular target engagement : Combine CRISPR-Cas9 knockout models with thermal shift assays (CETSA) to confirm target specificity in live cells .

Advanced Question: How does the dihydrochloride salt form influence pharmacological performance compared to the free base?

Methodological Answer:

The dihydrochloride form enhances:

- Solubility : Up to 10-fold increase in aqueous media (critical for in vivo bioavailability) .

- Stability : Reduced oxidation susceptibility of the purine ring due to protonation of electron-rich sites .

- Bioactivity : Improved cellular uptake via enhanced permeability at physiological pH (e.g., increased accumulation in lysosomes for autophagy modulation studies) .

Comparative studies should include parallel assays of free base and salt forms under identical conditions .

Advanced Question: What strategies mitigate batch-to-batch variability in preclinical studies?

Methodological Answer:

- Quality control : Implement strict batch testing via LC-MS (to detect impurities >0.1%) and quantitative ¹H NMR (using maleic acid as an internal standard) .

- Storage protocols : Lyophilize aliquots under argon and store at -80°C to prevent HCl loss or hydrolysis .

- In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic profiling (e.g., plasma concentration-time curves in rodents) to validate consistency in bioavailability across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.